

Unraveling the multifaceted nature of NSC73306: A molecule with a different target

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Compound of Interest

Compound Name: NSC73306

Cat. No.: B15600993

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Initial investigations into the biological activity of **NSC73306**, a thiosemicarbazone derivative, have revealed a primary mechanism of action that diverges from the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). Extensive database searches and a review of the current scientific literature do not support the classification of **NSC73306** as a PTP1B inhibitor. Instead, the available evidence strongly indicates that **NSC73306**'s principal therapeutic potential lies in its ability to overcome multidrug resistance (MDR) in cancer cells.

The core of **NSC73306**'s activity is its selective cytotoxicity towards cancer cells that overexpress P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). This transporter protein is a key player in the phenomenon of MDR, actively pumping a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy. **NSC73306** appears to exploit the function of P-gp to induce cell death in these resistant cells.

Furthermore, **NSC73306** has been identified as a potent modulator of another ATP-binding cassette (ABC) transporter, ABCG2 (also known as breast cancer resistance protein or BCRP). It acts as a transport substrate for ABCG2 and can inhibit its drug efflux activity, resensitizing cancer cells to conventional chemotherapeutics that are substrates of this transporter.

Given that **NSC73306** is not established as a PTP1B inhibitor, a comparative study of **NSC73306** and its synthetic analogs as PTP1B inhibitors cannot be constructed based on the current body of scientific evidence. Such a study would necessitate foundational data demonstrating the PTP1B inhibitory activity of **NSC73306**, which is presently unavailable in the reviewed literature.

Therefore, the focus of research and discussion surrounding **NSC73306** should rightfully be centered on its well-documented role in combating multidrug resistance in oncology. Future investigations may yet uncover additional biological targets of this molecule; however, its identity as a PTP1B inhibitor is not supported by current scientific understanding.

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